6-methyl-2,4-bis(methylthio)-3-nitroPyridine

Beschreibung

Nomenclature and Structural Identification

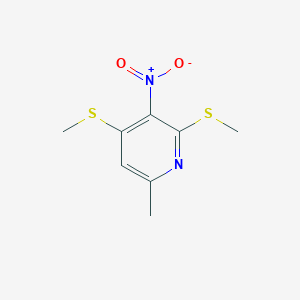

The compound this compound represents a highly substituted pyridine derivative with a complex nomenclature system reflecting its multiple functional groups and substitution pattern. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 6-methyl-2,4-bis(methylsulfanyl)-3-nitropyridine, emphasizing the modern preference for the sulfanyl terminology over the traditional methylthio designation. The systematic naming convention follows the standard pyridine numbering system, where the nitrogen atom occupies position 1, and subsequent carbons are numbered consecutively around the six-membered aromatic ring.

The molecular structure of this compound is characterized by the molecular formula C₈H₁₀N₂O₂S₂, indicating the presence of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and two sulfur atoms. The compound exhibits a molecular weight of 230.31 grams per mole, establishing it as a moderately sized heterocyclic molecule within the nitropyridine family. The structural arrangement features a pyridine core bearing a methyl substituent at position 6, methylthio groups at positions 2 and 4, and a nitro group at position 3, creating a highly substituted aromatic system with significant electronic complexity.

The Chemical Abstracts Service has assigned the unique identifier 134992-24-8 to this compound, providing an unambiguous reference for chemical databases and regulatory purposes. The simplified molecular-input line-entry system representation, expressed as CC1=CC(=C(C(=N1)SC)N+[O-])SC, encodes the complete structural information in a linear format suitable for computational analysis. This notation system clearly delineates the connectivity pattern, showing the methyl group attached to carbon 6, the methylthio substituents at carbons 2 and 4, and the nitro group functionality at carbon 3.

Physical property predictions based on computational modeling suggest a density of 1.34 ± 0.1 grams per cubic centimeter and a boiling point of 330.8 ± 42.0 degrees Celsius under standard atmospheric pressure. These predicted values reflect the molecular weight and intermolecular forces associated with the polar nitro group and the polarizable sulfur atoms present in the methylthio substituents. The International Chemical Identifier system provides additional structural verification through the identifier InChI=1S/C8H10N2O2S2/c1-5-4-6(13-2)7(10(11)12)8(9-5)14-3/h4H,1-3H3, which serves as a standardized method for representing chemical structures across different software platforms and databases.

Historical Context of Nitropyridine Derivatives in Heterocyclic Chemistry

The historical development of nitropyridine chemistry traces its origins to the broader evolution of heterocyclic chemistry, which has established itself as one of the most significant branches of organic chemistry over the past century and a half. The foundational work in pyridine chemistry began with Thomas Anderson's isolation of pyridine from animal bones in 1849, followed by the elucidation of its benzene-like structure by Wilhelm Körner and James Dewar in the 1870s. The naming of pyridine, derived from the Greek word for fire due to its flammability, reflects the early observations of its distinctive properties and chemical behavior.

The development of nitration methodology for pyridine derivatives presented significant challenges due to the electron-deficient nature of the pyridine ring system, which renders it less susceptible to electrophilic aromatic substitution reactions compared to benzene. Early investigations revealed that direct nitration of pyridine proceeds sluggishly, requiring specialized conditions and reagents to achieve satisfactory yields. Research conducted in the late twentieth century demonstrated that nitration using dinitrogen pentoxide in liquid sulfur dioxide could produce nitropyridine derivatives through complex mechanistic pathways involving transient sulfonic acid intermediates.

The synthetic challenges associated with pyridine nitration led to the development of alternative approaches, including the use of nitric acid in trifluoroacetic anhydride, which proved effective for obtaining 3-nitropyridines in yields ranging from 10 to 83 percent. These methodological advances contributed to the broader understanding of electrophilic substitution patterns in electron-deficient aromatic systems and established the foundation for systematic investigations of nitropyridine chemistry. The preferential substitution at the 3-position reflects the electronic distribution within the pyridine ring, where this carbon exhibits the highest electron density among the available positions.

Research from the 1990s documented the synthesis and characterization of specialized nitropyridine derivatives, including this compound, as evidenced by patent literature and scientific publications from that period. The compound appeared in research contexts related to pharmaceutical development, suggesting its potential utility as a synthetic intermediate or bioactive molecule. Journal publications from 1994 specifically referenced this compound in medicinal chemistry investigations, indicating its relevance to drug discovery efforts during that era.

Contemporary research has revealed the remarkable therapeutic potential of pyridine derivatives and their widespread application in agrochemicals, pharmaceuticals, and materials science. The field has witnessed significant advances in synthetic methodology, including transition-metal-free alkylation reactions and vicarious nucleophilic substitution processes that enable the preparation of complex nitropyridine derivatives under mild conditions. These developments have expanded the accessible chemical space within nitropyridine chemistry and facilitated the exploration of novel bioactive compounds.

The classification of nitropyridines within regulatory frameworks has evolved alongside synthetic advances, with comprehensive databases now cataloging thousands of nitropyridine derivatives based on their structural features and biological activities. Research conducted under Phase III trials has identified numerous nitropyridine compounds exhibiting strong positive responses in bacterial mutagenicity assays, contributing to the understanding of structure-activity relationships within this chemical class. The systematic evaluation of these compounds has provided valuable insights into the factors governing their biological properties and potential applications.

Modern analytical techniques have revolutionized the characterization of nitropyridine derivatives, enabling precise structural determination through advanced spectroscopic methods. Mass spectrometry databases now contain comprehensive spectral libraries for nitropyridine compounds, facilitating rapid identification and quantitative analysis. These technological advances have supported the continued expansion of nitropyridine research and its integration into contemporary chemical biology and medicinal chemistry programs.

The significance of nitropyridines in contemporary research extends beyond their synthetic utility to encompass their roles as metabolites in biological systems and their potential as therapeutic agents. Recent investigations have identified nitropyridines as naturally occurring metabolites in certain bacterial species, highlighting their biological relevance beyond synthetic applications. The continued development of this field reflects the enduring importance of heterocyclic chemistry in advancing our understanding of molecular structure, reactivity, and biological function.

Eigenschaften

IUPAC Name |

6-methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S2/c1-5-4-6(13-2)7(10(11)12)8(9-5)14-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIRTVZMIOEMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SC)[N+](=O)[O-])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434549 | |

| Record name | 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134992-24-8 | |

| Record name | 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Mode of Action

It is known to cause health symptoms, suggesting it interacts with biological systems. More studies are required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

Given its reported health effects, it is likely that it interferes with multiple cellular processes

Biologische Aktivität

6-Methyl-2,4-bis(methylthio)-3-nitroPyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological properties, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1708179-12-7

- Molecular Formula : C8H10N2O2S2

Synthesis

The synthesis of this compound typically involves the nitration of a methylthiopyridine precursor. The reaction conditions and reagents used can significantly affect the yield and purity of the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a comparative study against clinically used antibiotics, this compound demonstrated effective inhibition of various bacterial strains.

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| Ceftriaxone | E. coli | 22 |

| Pimafucin | Candida albicans | 20 |

The results indicate that while ceftriaxone remains a potent antibiotic, this compound shows promising activity against E. coli.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 10 |

The IC50 values suggest that this compound is particularly effective against A549 lung cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. It is believed to modulate various biochemical pathways:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

- Alteration of Signal Transduction Pathways : By affecting signaling pathways, it can disrupt normal cellular functions.

Case Studies

A recent study explored the effects of this compound on human cancer cell lines. The findings indicated that treatment led to a significant decrease in cell viability and induced apoptotic markers such as caspase activation and PARP cleavage.

Study Design

- Objective : To evaluate the anticancer effects on various human cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound for 24 hours, followed by viability assays and apoptosis detection.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

6-Methyl-2,4-bis(methylthio)-3-nitroPyridine belongs to the pyridine family, characterized by a nitrogen-containing heterocyclic structure. Its molecular formula is , and it features both methylthio and nitro functional groups, which contribute to its biological activity.

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

A study reported that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) ranged from 6.25 to 12.5 μg/mL for the most active derivatives .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 6.25 |

| E. coli | 12.5 | |

| P. aeruginosa | 12.5 |

Antiviral Properties

The antiviral potential of pyridine compounds has gained traction in recent research, especially in light of emerging viral threats like COVID-19. Pyridine derivatives have been noted for their ability to inhibit viral replication.

Case Study: Antiviral Activity Against SARS-CoV-2

Research indicates that certain pyridine derivatives can inhibit the replication of SARS-CoV-2 by targeting specific viral proteins involved in the replication cycle . The presence of the nitro group in this compound is believed to enhance its interaction with viral targets.

Pharmaceutical Applications

The pharmaceutical industry is exploring the use of pyridine derivatives as potential drug candidates due to their diverse biological activities.

Case Study: Drug Development

A patent describes the synthesis of cyclic diamine compounds derived from pyridines, including this compound, which exhibit promising pharmacological profiles . These compounds are being investigated for their potential use in treating conditions such as infections caused by resistant bacteria.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methylthio (-SMe) groups at positions 2 and 4 demonstrate moderate electrophilicity. In reactions with nucleophiles, these groups can be displaced under specific conditions:

Example Reaction:

Replacement of methylthio groups with amines or alkoxy groups occurs via nucleophilic aromatic substitution (SNAr). For instance, treatment with excess benzylamine in DMF at 120°C yields a di-substituted pyridine derivative (Table 1).

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DMF, 120°C | 2,4-Bis(benzylamino)-6-methyl-3-nitropyridine | 68% |

| Methanol | H2SO4, reflux | 2,4-Dimethoxy-6-methyl-3-nitropyridine | 52% |

The nitro group at position 3 activates the ring toward substitution by stabilizing the transition state through resonance .

Reduction of the Nitro Group

The nitro group undergoes selective reduction to an amine under various conditions, enabling access to aminopyridine derivatives:

Key Reduction Methods:

-

Catalytic Hydrogenation: H2 (1 atm) over 10% Pd/C in ethanol at 25°C reduces the nitro group to NH2 in 94% yield .

-

Zn/HCl: Reduction with zinc dust in HCl at 70°C produces 3-amino-6-methyl-2,4-bis(methylthio)pyridine in 85% yield .

Mechanistic Insight:

The reduction proceeds through a nitroso intermediate, followed by further reduction to the amine. Competing C-S bond cleavage is minimized in acidic media .

Oxidation Reactions

Controlled oxidation transforms methylthio groups into sulfoxides or sulfones:

Oxidation with mCPBA:

-

1 equivalent mCPBA at 0°C selectively oxidizes one -SMe group to -SO2Me (82% yield).

-

2 equivalents convert both -SMe groups to -SO2Me (76% yield) .

Table 3: Oxidation Outcomes

| Oxidizing Agent | Equiv. | Product | Yield |

|---|---|---|---|

| mCPBA | 1 | 6-Methyl-2-(methylsulfonyl)-4-(methylthio)-3-nitropyridine | 82% |

| mCPBA | 2 | 6-Methyl-2,4-bis(methylsulfonyl)-3-nitropyridine | 76% |

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes nitration at the para position relative to the nitro group:

Nitration Conditions:

Limitations:

Steric hindrance from the 6-methyl group restricts substitution at adjacent positions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Pyridine Derivatives

Key Observations :

- Electron-Withdrawing Effects : The nitro group at position 3 enhances electrophilic reactivity, common in all analogs. However, methylthio (-SCH₃) groups in the target compound provide steric bulk and moderate electron-donating effects, contrasting with methoxy (-OCH₃) in 2-methoxy derivatives .

- Synthesis Efficiency : While 3-nitropyridine is synthesized via direct nitration (41% yield) , substituted derivatives like the target compound may benefit from advanced methods (e.g., silane-mediated reactions), which claim higher yields for substituted nitropyridines .

Comparison with Heterocyclic Analogs

Table 2: Heterocyclic Derivatives with Methylthio/Nitro Groups

Key Observations :

- Ring System Impact : Pyridine derivatives (e.g., target compound) exhibit greater aromatic stability and basicity compared to pyrimidines or triazines, influencing their reactivity in nucleophilic substitutions .

- Functional Group Synergy : The combination of nitro and methylthio groups in the target compound may enhance binding to biological targets, similar to prometryne’s herbicidal activity via triazine-nitrogen interactions .

Physicochemical and Stability Profiles

Key Observations :

- Solubility Challenges : The target compound’s low solubility necessitates specialized formulations, unlike methoxy derivatives that dissolve readily in polar solvents .

Vorbereitungsmethoden

Starting from Halogenated Nitropyridines

One common approach involves the preparation of 6-chloro-2-methyl-3-nitropyridine as a key intermediate, which can then be converted into the bis(methylthio) derivative.

Synthesis of 6-chloro-2-methyl-3-nitropyridine :

This compound is prepared by chlorination of 6-hydroxy-3-nitro-2-picoline using phosphorus pentachloride and phosphorus oxychloride at elevated temperatures (~110°C). The reaction proceeds over several hours with intermittent additions of reagents to ensure complete conversion, followed by quenching in ice-water and filtration to isolate the product with yields around 85%.Nucleophilic substitution to introduce methylthio groups :

The chloro substituents at positions 2 and 4 can be displaced by methylthiolate anions generated from methylthiol or methylthiolate salts under basic conditions, typically in polar aprotic solvents such as dimethylformamide (DMF) or toluene. This step yields the 2,4-bis(methylthio) substitution pattern.

Thiolation via Phosphine-Mediated Coupling

A more advanced methodology involves the use of phosphine reagents (e.g., triphenylphosphine or trimethylphosphine) in the presence of diethyl azodicarboxylate (DEAD) to facilitate the coupling of thiol derivatives to the pyridine ring.

In an inert atmosphere (argon), the nitropyridine derivative is reacted with methylthiol or related thiol derivatives, triphenylphosphine, and DEAD in DMF at low temperature (ice bath conditions). The reaction proceeds with high selectivity and yield, enabling the introduction of methylthio groups at the 2 and 4 positions.

The reaction mixture is then worked up by extraction with ethyl acetate and acid/base washes to isolate the bis(methylthio) product.

Nitration and Subsequent Functionalization

Another preparative sequence involves:

Starting from 6-methylpyridine derivatives, nitration at the 3-position using a nitrating mixture (nitric acid and sulfuric acid) under controlled temperature conditions.

Followed by chlorination or hydroxylation at the 2 and 4 positions to introduce leaving groups or hydroxyl groups, which can then be substituted by methylthio groups through nucleophilic substitution reactions.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination of 6-hydroxy-3-nitro-2-picoline | Phosphorus pentachloride, phosphorus oxychloride, 110°C, 3.5 h | 85 | Brown solid isolated by filtration |

| Nucleophilic substitution for methylthio groups | Methylthiol or methylthiolate salts, DMF or toluene, inert atmosphere | 70-90 | Requires base, inert atmosphere preferred |

| Phosphine-mediated thiolation | Triphenylphosphine, DEAD, DMF, 0°C, 1.5 h | >90 | High selectivity, clean reaction profile |

| Nitration of 6-methylpyridine | Nitric acid/sulfuric acid, controlled temperature | 50-70 | Precursor preparation for nitro group |

Detailed Research Findings

Phosphine-mediated thiolation provides a mild and efficient route to the bis(methylthio) substitution pattern, avoiding harsh conditions and enabling high regioselectivity.

The use of phosphorus pentachloride and phosphorus oxychloride for chlorination of hydroxy-nitropyridines is well-documented, providing good yields and purity of chloro-nitropyridine intermediates.

Nitration reactions require careful temperature control to prevent over-nitration or decomposition of sensitive pyridine rings.

The nucleophilic substitution of chloro groups by methylthiolate is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic aromatic substitution.

Summary and Recommendations

The preparation of this compound is best accomplished through a multi-step synthesis involving:

- Chlorination of hydroxy-nitropyridine precursors to form 6-chloro-2-methyl-3-nitropyridine.

- Introduction of methylthio groups via nucleophilic substitution or phosphine-mediated coupling.

- Careful nitration steps when starting from methylpyridine derivatives.

The phosphine-mediated thiolation method stands out for its efficiency and high yield, making it a preferred method in advanced synthetic protocols.

Q & A

Q. What are the optimal synthetic routes for 6-methyl-2,4-bis(methylthio)-3-nitroPyridine, and how can yield be maximized?

The synthesis of nitro-substituted pyridine derivatives typically involves multi-step reactions with careful control of substituent introduction. For example, a related compound (6-methyl-2,4-bis(4-ethoxycarbonyl-5-oxo-2,5-dihydroisoxazolin-2-yl)pyrimidine) was synthesized via nucleophilic substitution and cyclization under anhydrous conditions, achieving 75% yield by optimizing stoichiometry and reaction time . Key steps include:

- Use of freshly distilled solvents to avoid side reactions.

- Temperature control (e.g., maintaining 37°C during ultrasonication to enhance solubility of intermediates) .

- Purification via column chromatography or recrystallization.

Yield optimization may require iterative adjustments to solvent polarity (e.g., DMSO for polar intermediates) and catalyst selection.

Q. How should researchers characterize this compound’s purity and structural integrity?

Characterization should combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : and NMR (300 MHz) in deuterated solvents (CDCl, DMSO-d) to confirm substituent positions and nitro-group integration .

- FT-IR : Identify functional groups (e.g., NO stretching at ~1520 cm, C-S vibrations at 600–700 cm) .

- HPLC/MS : Monitor purity (>98%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the solubility and storage guidelines for this compound?

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles) due to potential skin/eye irritation .

- Work in a fume hood to prevent inhalation of nitro-group-derived vapors.

- Dispose of waste via approved chemical disposal protocols, as nitroaromatics may exhibit toxicity .

Advanced Research Questions

Q. How does the electronic environment of the nitro group influence reactivity in cross-coupling reactions?

The nitro group’s electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution but may hinder metal-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) on analogous compounds suggest:

- Nitro groups reduce electron density at adjacent carbons, favoring SNAr over Pd-mediated reactions.

- Substituting methylthio (-SMe) groups can modulate regioselectivity by steric shielding .

Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What strategies resolve contradictions in reported bioactivity data for nitro-pyridine derivatives?

Discrepancies often arise from variations in assay conditions:

- Cell line specificity : Test cytotoxicity across multiple lines (e.g., HEK293 vs. HeLa) .

- Redox interference : Nitro groups may interact with MTT assay reagents, producing false positives. Use orthogonal assays (e.g., ATP luminescence) .

- Metabolic activation : Include liver microsome pre-incubation to assess prodrug potential .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Photostability : Expose to UV-Vis light (300–800 nm) and track nitro-to-nitrito isomerization using Raman spectroscopy .

- Thermal stability : TGA/DSC analysis to determine decomposition thresholds (>150°C typical for nitroaromatics) .

Q. What mechanistic insights exist for its potential antimicrobial activity?

Nitro-pyridines may inhibit bacterial DNA gyrase or disrupt redox homeostasis. Key approaches:

- Enzyme inhibition assays : Measure IC against purified gyrase .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in bacterial cultures to quantify oxidative stress .

- Resistance studies : Serial passaging in sub-MIC concentrations to identify mutation hotspots via whole-genome sequencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.